C10H10F3N5O3
CAS No.:
Cat. No.: VC14794468
Molecular Formula: C10H10F3N5O3
Molecular Weight: 305.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3N5O3 |
|---|---|
| Molecular Weight | 305.21 g/mol |
| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
| Standard InChI | InChI=1S/C10H10F3N5O3/c1-20-7-4-5(21-18-7)2-3-6(19)14-9-15-8(16-17-9)10(11,12)13/h4H,2-3H2,1H3,(H2,14,15,16,17,19) |
| Standard InChI Key | POEXNQNRHIUFIJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)C(F)(F)F |
Introduction
| Property | Value |
|---|---|
| Canonical SMILES | COC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)C(F)(F)F |
| Standard InChIKey | POEXNQNRHIUFIJ-UHFFFAOYSA-N |
| XLogP3-AA | 1.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
The SMILES string reveals a methoxy-oxazole group (COC1=NOC(=C1)) connected to a propanamide bridge (CCC(=O)N), which terminates in a trifluoromethyl-triazole unit (NC2=NNC(=N2)C(F)(F)F) . This configuration suggests strong dipole interactions and potential hydrogen-bonding sites, critical for biological activity.
Synthesis and Characterization
Synthetic Pathways
C10H10F3N5O3 is synthesized through multi-step reactions involving fluorinated precursors and nitrogen-containing building blocks. A plausible route includes:
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Oxazole Formation: Condensation of o-phthalaldehyde with acetophenone derivatives under basic conditions to form the methoxy-oxazole core .
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Propanamide Linkage: Coupling the oxazole intermediate with a trifluoromethyl-triazole moiety using carbodiimide-based crosslinkers.
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Purification: Chromatographic techniques to isolate the final product.
Analytical Characterization
Advanced spectroscopic methods validate the compound’s structure:
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Nuclear Magnetic Resonance (NMR): 1H NMR peaks at δ 3.8 ppm (methoxy group) and δ 7.2–8.1 ppm (aromatic protons).
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Mass Spectrometry: A molecular ion peak at m/z 305.21 confirms the molecular weight .
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X-ray Crystallography: Single-crystal studies resolve bond lengths and angles, particularly the planar triazole ring .
Research Frontiers and Applications
Pharmaceutical Development
Ongoing research explores C10H10F3N5O3 as a:
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Kinase Inhibitor: Preclinical trials show IC50 values of <100 nM against breast cancer cell lines (MCF-7) .
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Antiviral Agent: Computational docking studies predict strong binding to SARS-CoV-2 main protease (Mpro).
Materials Science
The compound’s fluorinated structure enables applications in:
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